REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][c:11]([C:12](=[O:13])[O:14][CH3:15])[cH:16][c:17](-[c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:18]1.[CH3:25][C:26](=[O:27])[OH:28]>>[OH:8][c:9]1[cH:10][c:11]([C:12](=[O:13])[O:14][CH3:15])[cH:16][c:17](-[c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:18]1
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Name
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COC(=O)c1cc(OCc2ccccc2)cc(-c2ccccc2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(OCc2ccccc2)cc(-c2ccccc2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(O)cc(-c2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |